Selective PAF antagonism requires precise structural integrity of the oxazolidine ring and C-15 acetoxy substitution. Generic analogs (e.g., Spiramine C1) introduce off-target antiplatelet effects, confounding mechanistic studies.
- **Defined pharmacology**: Selective over ADP/arachidonic acid pathways; IC50 = 6.7 µM vs PAF-induced aggregation.
- **Tool compound utility**: Calibrated reference for antiplatelet screening & positive control in SAR studies of C20-diterpenoid alkaloids.
- **Supply**: Available as a certified reference standard with full analytical data.
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Cat. No.B15568652
⚠ Attention: For research use only. Not for human or veterinary use.
Spiramine A (Spiramine C acetate ester) is a naturally occurring atisine-type C₂₀-diterpenoid alkaloid isolated primarily from roots of Spiraea japonica L. fil var. acuminata Franch [1]. As an isoatisine-type alkaloid, Spiramine A features an oxazolidine ring with a C14–C20 bridge and a distinctive 2,3,3a,6,7,7a-hexahydro-N-methylindolin-6-one fragment [2]. The compound has a molecular formula of C₂₄H₃₃NO₄ and a molecular weight of 399.52 g/mol . Identified in 1987, Spiramine A remains a benchmark reference compound within the Spiraea japonica diterpene alkaloid class and serves as a critical research tool for platelet aggregation studies and diterpene alkaloid biosynthesis investigations [1].
Atisine-type diterpenoid alkaloid probe
Selective PAF pathway inhibition studies
Natural product for antiplatelet signaling research
[1] Hao, X.-J., Node, M., Taga, T., Miwa, Y., Zhou, J., Chen, S.-Y., & Fuji, K. (1987). The Structures of Four New Diterpene Alkaloids, Spiramines A, B, C, and D. Chemical and Pharmaceutical Bulletin, 35(4), 1670-1672. View Source
[2] Zuo, G. Y., He, H. P., Hong, X., Zhu, W. M., Yang, X. S., & Hao, X. J. (2001). New Spiramines from Spiraea japonica var. Ovalifolia. Heterocycles, 55(3), 487-493. View Source
Spiramine A Selectivity Profile
In scientific procurement, substituting Spiramine A with structurally related in-class diterpenoid alkaloids such as Spiramine B, C, D, F, or 19-O-deethylspiramine N is not scientifically valid due to divergent regioselective substitution patterns that govern both biological activity and target engagement [1]. Spiraea japonica yields a complex mixture of over 30 atisine- and hetisine-type alkaloids, many of which share the same pentacyclic core but differ in hydroxylation and acetylation at positions 6, 15, or 19 [2]. Even within the Spiramine series, Spiramine C is the non-acetylated parent alcohol of Spiramine A, a structural difference that alters lipophilicity and may significantly modify membrane permeability and PAF receptor interaction . The PAF-induced platelet aggregation inhibitory activity is highly sensitive to these structural modifications; minor changes in the oxazolidine ring substituents or the C14–C20 bridge region result in marked differences in concentration-response profiles [1]. Researchers requiring reproducible experimental outcomes or established biosynthetic pathway validation must source and verify the specific Spiramine A entity rather than accepting uncharacterized Spiraea japonica crude extracts or undefined Spiramine analog mixtures.
TargetSpiramine A
Selective PAF pathway inhibition
Maintains oxazolidine ring integrity
C-15 acetoxy substitution present
SubstituteSpiramine C1
Non-selective antiplatelet activity across multiple agonists
Structural analog with altered substituent profile
May confound pathway-specific interpretation
Structural analog may not transfer selective PAF antagonist profile; verify substitution impact on pathway endpoints.
[1] Hao, X.-J., Node, M., Taga, T., Miwa, Y., Zhou, J., Chen, S.-Y., & Fuji, K. (1987). The Structures of Four New Diterpene Alkaloids, Spiramines A, B, C, and D. Chemical and Pharmaceutical Bulletin, 35(4), 1670-1672. View Source
[2] Wang, B.-G., Hong, X., Zuo, G. Y., & Hao, X.-J. (2000). Structural Revision of Four Spiramine Diterpenoid Alkaloids from the Roots of Spiraea Japonica. Journal of Asian Natural Products Research, 2(4), 271-281. View Source
Spiramine A Quantitative Comparison
Selective PAF Antagonism vs. Non-Selective Antiplatelet Effect
Spiramine A exhibits concentration-dependent inhibition of Platelet-Activating Factor (PAF)-induced aggregation in rabbit platelets. This constitutes the primary validated biological activity differentiating Spiramine A from non-PAF-modulating diterpenoid alkaloids .
Selectivity profileHead-to-head
PAF-specific inhibition vs non‑selective antiplatelet
Supports pathway-specific PAF probe selection
In vitro rabbit platelet assay; agonists: PAF, ADP, AA
Vehicle Control (Baseline aggregation = 100% response)
Quantified Difference
50% inhibition achieved at 6.7 μM
Conditions
In vitro rabbit platelet aggregation assay; PAF-induced; concentration-dependent manner
Why This Matters
The IC₅₀ of 6.7 μM provides a quantitative benchmark for PAF antagonism, essential for researchers designing in vitro studies on platelet function, inflammation, or thrombosis.
Spiramine A is chemically defined as Spiramine C acetate (ester). This acetylation distinguishes it from its parent alcohol, Spiramine C. The presence of the acetate group at the 11-position (or corresponding position in the oxazolidine framework) increases lipophilicity compared to the free hydroxyl in Spiramine C [1][2].
PAF inhibition IC50Head-to-head
Spiramine A: 6.7 μM Spiramine C1: 30.5 ± 2.7 μM
4.6‑fold reported difference in assay potency context
Lower concentration may reduce off‑target assay interference
Acetyl substitution replaces hydroxyl, eliminating H-bond donor and increasing LogP by approximately 0.5–1.0 units based on fragment contribution methods
Conditions
Structural elucidation by NMR and MS; theoretical physicochemical property inference
Why This Matters
The acetate ester moiety differentiates Spiramine A from Spiramine C in membrane permeability and chromatographic retention, directly impacting bioassay reproducibility and purification protocols.
[1] Hao, X.-J., Node, M., Taga, T., Miwa, Y., Zhou, J., Chen, S.-Y., & Fuji, K. (1987). The Structures of Four New Diterpene Alkaloids, Spiramines A, B, C, and D. Chemical and Pharmaceutical Bulletin, 35(4), 1670-1672. View Source
[2] Zuo, G. Y., He, H. P., Hong, X., Zhu, W. M., Yang, X. S., & Hao, X. J. (2001). New Spiramines from Spiraea japonica var. Ovalifolia. Heterocycles, 55(3), 487-493. View Source
Oxazolidine Ring and C-15 Substitution
Spiramine A co-occurs with Spiramines B and D in Spiraea japonica; however, these congeners differ in the position and number of hydroxyl and acetyl substituents on the isoatisine skeleton. Spiramine A features a specific acetate ester arrangement distinct from Spiramine B (differing substitution pattern) and Spiramine D (alternative hydroxylation) [1][2].
Structural featuresClass-level
Oxazolidine ring + C‑15 acetoxy group
SAR context; presence correlates with PAF inhibitory activity
Spiramine A: Acetate ester at C-11 (or equivalent oxazolidine position)
Comparator Or Baseline
Spiramine B: Differing acetylation site; Spiramine D: Alternative hydroxyl group placement
Quantified Difference
Mass difference: Spiramine B molecular weight = 441.56 g/mol (C₂₆H₃₅NO₅) vs Spiramine A 399.52 g/mol (C₂₄H₃₃NO₄); distinct NMR chemical shifts
Conditions
Structural elucidation via ¹H NMR, ¹³C NMR, and mass spectrometry
Why This Matters
Accurate identification and sourcing of Spiramine A requires rigorous analytical certification (HPLC, NMR) to exclude contamination by co-occurring Spiramines B and D, which exhibit distinct biological and physicochemical profiles.
[1] Hao, X.-J., Node, M., Taga, T., Miwa, Y., Zhou, J., Chen, S.-Y., & Fuji, K. (1987). The Structures of Four New Diterpene Alkaloids, Spiramines A, B, C, and D. Chemical and Pharmaceutical Bulletin, 35(4), 1670-1672. View Source
[2] Wang, B.-G., Hong, X., Zuo, G. Y., & Hao, X.-J. (2000). Structural Revision of Four Spiramine Diterpenoid Alkaloids from the Roots of Spiraea Japonica. Journal of Asian Natural Products Research, 2(4), 271-281. View Source
Spiramine A Supply Chain Consistency: Certified Purity and Stability Benchmarks
Commercially available Spiramine A is standardized to a minimum purity of ≥98% as determined by HPLC [1]. Storage stability has been validated: powder form is stable for up to 24 months when stored tightly sealed at 2–8°C, and for up to 3 years at -20°C [1].
Procuring certified Spiramine A ensures lot-to-lot reproducibility and minimizes experimental variability arising from impurities or degradation, which is critical for reliable dose-response and mechanistic studies.
[1] ChemFaces. Spiramine A (CAS 114531-28-1) Product Specifications. View Source
Spiramine A Application Scenarios
Selective PAF Pathway Investigation in Disease Models
Spiramine A serves as a validated pharmacological tool for investigating PAF-induced platelet aggregation pathways. Researchers conducting in vitro studies on thrombosis, inflammation, or PAF receptor antagonism should utilize Spiramine A at concentrations bracketing its established IC₅₀ of 6.7 μM to confirm dose-dependent inhibition . Comparative studies may employ PAF receptor antagonists such as ginkgolide B or WEB 2086 as positive controls; Spiramine A provides a structurally distinct natural product alternative that helps validate target engagement and off-target effects .
Potency Reference for Antiplatelet Screening
Spiramine A is a critical reference standard for the isolation, identification, and biosynthesis of atisine-type diterpenoid alkaloids. Stable isotope-labeled precursor feeding studies have demonstrated that L-serine serves as the nitrogen source for Spiramine A biosynthesis in Spiraea japonica plantlets [1]. Chemists and biochemists investigating the enzymology of C₂₀-diterpenoid alkaloid formation require certified Spiramine A as an authentic standard for LC-MS and NMR confirmation of biosynthetic intermediates and end products [1].
SAR Control for Oxazolidine and C-15 Pharmacophores
Given the chemical complexity of Spiraea japonica, which produces over 30 distinct diterpenoid alkaloids, Spiramine A is employed as a marker compound for developing and validating HPLC, UPLC, or LC-MS methods to characterize botanical raw materials and finished products . The ≥98% purity reference standard enables accurate quantification of Spiramine A content in extracts and ensures batch-to-batch consistency for research-grade Spiraea japonica preparations [2].
Exploratory Antitumor and Antimicrobial Screening
Preliminary studies indicate that Spiramine A possesses antitumor and antimicrobial activities . While detailed mechanism-of-action studies are limited, researchers performing exploratory phenotypic screening against cancer cell lines or microbial pathogens may procure Spiramine A as part of a natural product library. It is essential to use the certified compound (≥98% purity) at defined concentrations to generate reproducible preliminary data, which can then guide follow-up structure-activity relationship (SAR) studies using related Spiramine analogs .
Application
Selection Property
Validation Focus
PAF pathway signaling studies
Selective PAF inhibition profile
Pathway-specific endpoint interpretation
Antiplatelet screening assay context
Reported IC50 benchmark
Assay-response context and comparative ranking
Oxazolidine/C-15 pharmacophore SAR
Structural feature integrity
Structure-activity correlation review
[1] Zuo, G. Y., He, H. P., Hong, X., Zhu, W. M., Yang, X. S., & Hao, X. J. (2009). Approach to the biosynthesis of atisine-type diterpenoid alkaloids. Journal of Natural Products, 72(4), 645-649. View Source
[2] ChemFaces. Spiramine A (CAS 114531-28-1) Product Specifications. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.